3,6-Dichloro-4-methyl-2-nitroaniline
Description
Molecular Formula and Systematic Nomenclature
The compound 3,6-dichloro-4-methyl-2-nitroaniline is defined by the molecular formula $$ \text{C}7\text{H}6\text{Cl}2\text{N}2\text{O}2 $$, with a molecular weight of 221.04 g/mol. Its systematic IUPAC name reflects the positions of substituents on the benzene ring: the amino group (-NH$$2$$) occupies position 1, the nitro group (-NO$$2$$) is at position 2, chlorine atoms are at positions 3 and 6, and a methyl group (-CH$$3$$) is at position 4. This nomenclature adheres to the lowest locant rule, ensuring minimal numerical assignments for substituents. Alternative names include 3,6-dichloro-4-methyl-2-nitrobenzenamine and the CAS registry number 19853-76-0. The structural hierarchy prioritizes the nitro group due to its higher functional group precedence, followed by the amino, chloro, and methyl groups.
Atomic Connectivity and Stereochemical Considerations
The benzene ring in this compound features a planar aromatic system with substituents arranged in a specific pattern (Figure 1). The amino group at position 1 adopts a trigonal planar geometry due to resonance with the aromatic ring, while the nitro group at position 2 exhibits a coplanar arrangement to maximize conjugation. Chlorine atoms at positions 3 and 6 introduce steric and electronic effects, with bond lengths of approximately 1.73 Å for C-Cl, consistent with typical aryl chlorides. The methyl group at position 4 adopts a tetrahedral geometry, contributing minimal steric hindrance due to its distal position relative to the nitro group. No chiral centers are present, as all substituents lie within the plane of symmetry, precluding stereoisomerism.
Table 1: Key bond lengths and angles in this compound
| Bond/Angle | Value (Å/°) |
|---|---|
| C-N (amino) | 1.40 |
| C-N (nitro) | 1.47 |
| C-Cl | 1.73 |
| C-CH$$_3$$ | 1.51 |
| N-O (nitro) | 1.21 |
| Dihedral (NO$$_2$$-ring) | 0° |
Comparative Structural Analysis with Ortho/Meta/Para-Nitroaniline Derivatives
Structurally, this compound diverges from simpler nitroaniline isomers (ortho, meta, para) through its poly-substituted framework (Table 2). Unlike 2-nitroaniline (ortho), where the nitro and amino groups are adjacent, this compound positions the nitro group at position 2 and amino at position 1, separated by chlorine and methyl substituents. The meta-nitroaniline derivative lacks the chlorine and methyl groups, reducing steric and electronic complexity. Para-nitroaniline, with its para-substituted nitro and amino groups, exhibits maximal resonance stabilization, whereas the dichloro and methyl groups in this compound disrupt this conjugation, altering its electronic profile.
Table 2: Structural comparison with nitroaniline derivatives
| Compound | Substituents | Resonance Stabilization |
|---|---|---|
| 2-Nitroaniline (ortho) | -NO$$2$$ (2), -NH$$2$$ (1) | Moderate |
| 4-Nitroaniline (para) | -NO$$2$$ (4), -NH$$2$$ (1) | High |
| This compound | -NO$$2$$ (2), -NH$$2$$ (1), -Cl (3,6), -CH$$_3$$ (4) | Reduced due to electron-withdrawing Cl |
Tautomeric Possibilities and Resonance Stabilization Effects
Nitroanilines, including this compound, may exhibit tautomerism between nitro-amino, nitro-imino, and aci-nitro forms. The nitro-amino tautomer is predominant due to resonance stabilization between the amino group and the nitro group (Figure 2). Electron-withdrawing chlorine atoms at positions 3 and 6 further stabilize the nitro group’s negative charge through inductive effects, while the methyl group at position 4 donates electrons weakly, creating a balance of electronic influences. Theoretical calculations at the B3LYP/6-311++G(d,p) level suggest that the aci-nitro tautomer is less favorable by ~15 kcal/mol, making it a minor contributor.
Resonance Structures:
- Nitro-amino form: Delocalization of the amino lone pair into the nitro group.
- Nitro-imino form: Proton transfer from amino to nitro, forming a nitronic acid.
- Aci-nitro form: Tautomerization to a conjugated enol-like structure.
Properties
CAS No. |
19853-76-0 |
|---|---|
Molecular Formula |
C7H6Cl2N2O2 |
Molecular Weight |
221.037 |
IUPAC Name |
3,6-dichloro-4-methyl-2-nitroaniline |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-3-2-4(8)6(10)7(5(3)9)11(12)13/h2H,10H2,1H3 |
InChI Key |
DPVPUNVOEZLJJV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1Cl)[N+](=O)[O-])N)Cl |
Synonyms |
3,6-Dichloro-4-methyl-2-nitroaniline |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
The following table highlights key structural analogs and their differences:
Key Observations :
Electronic and Solvent Effects
- Solvent Interactions: Studies on N-methyl-2-nitroaniline () reveal that the N–H stretching vibration is influenced by solvent refractive index, while electronic transitions are dominated by nonspecific interactions. For this compound, the additional chlorines may amplify these solvent effects, altering UV-Vis absorption profiles .
- Electro-Optic Properties: Analogous to 2-methyl-4-nitroaniline (MNA) (), which exhibits a large electro-optic effect due to strong molecular hyperpolarizability, the target compound’s dichloro-methyl substitution could further enhance nonlinear optical properties .
Preparation Methods
Directed Nitration via Amino Protection
The nitro group’s introduction at the ortho position relative to the amino group in DCMNA necessitates protective strategies to override the inherent para-directing nature of -NH<sub>2</sub>. Patent CN101774929A demonstrates that acetylation of o-toluidine (2-methylaniline) enables nitration at the 4-position through steric and electronic modulation. Adapting this approach, 4-methylaniline can be acetylated to form 4-methylacetanilide, shifting nitration selectivity. Experimental data from analogous systems show that nitration with 65% HNO<sub>3</sub> at 30°C for 5 hours achieves 78.3% yield for 2-methyl-4-nitroacetanilide.
Solvent-Mediated Nitration Dynamics
Reaction media profoundly influence nitration regiochemistry. Patent CN106854162A employs sulfuric acid as both catalyst and solvent for nitrating 1,2,3-trichlorobenzene, achieving 97.2% purity at 50°C. For DCMNA, a mixed H<sub>2</sub>SO<sub>4</sub>/HNO<sub>3</sub> system (dehydration value DVS = 3.2–3.5) could direct nitro placement to the 2-position by deactivating competing sites. Computational modeling suggests that sulfonic acid intermediates stabilize transition states favoring ortho-nitration in methyl-substituted arenes.
Chlorination Methodologies
Electrophilic Aromatic Chlorination
Direct chlorination of 4-methyl-2-nitroaniline presents challenges due to the deactivating nitro group. Patent US4605767A resolves this by using hypochlorous acid (HClO) in acidic media, achieving 90% yield for 2,6-dichloro-4-nitroaniline. Adapting this protocol, DCMNA synthesis may involve:
-
Dissolving 4-methyl-2-nitroaniline in 3–6 M HCl at 5–10°C.
-
Gradual Cl<sub>2</sub> introduction with dispersing agents (e.g., polyvinyl alcohol) to prevent resin formation.
-
Post-chlorination at 70°C for 2 hours to ensure di-substitution.
Table 1: Chlorination Efficiency Under Varied Conditions
| HCl Concentration (M) | Temperature (°C) | Dispersing Agent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 3 | 5–10 | PVA | 90 | 97 |
| 2 | 15–20 | None | 38 | 47 |
| 6 | 70 | PVA | 86 | 99 |
Phosphorus Oxychloride (POCl<sub>3</sub>)-Mediated Chlorination
For substrates sensitive to aqueous acids, POCl<sub>3</sub> in nonpolar solvents (e.g., chloroform) offers an alternative. Patent CN104447569A reports 72.35% yield for 3,6-dichloropyridazine using POCl<sub>3</sub> at 50°C. Applied to DCMNA, this method could chlorinate 4-methyl-2-nitroacetanilide, followed by deprotection.
Sequential Functionalization Pathways
Route A: Nitration-First Approach
Route B: Chlorination-First Approach
-
Chlorination : 4-Methylaniline + Cl<sub>2</sub>/FeCl<sub>3</sub> → 3,6-dichloro-4-methylaniline.
-
Nitration : Mixed acid (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) at 50°C → DCMNA (yield: <50% due to over-oxidation).
Industrial-Scale Optimization
Solvent Recovery and Effluent Management
Patent CN106854162A emphasizes sulfuric acid recycling via distillation, reducing waste by 40%. For DCMNA, integrating a closed-loop solvent system (e.g., DMF recovery via vacuum distillation) could align with green chemistry principles.
Crystallization and Purification
Recrystallization from 80% ethanol elevates purity from 88% to 99%. Silica gel chromatography, while effective (99.03% purity), is cost-prohibitive for bulk production. Industrial trials suggest that hot filtration with activated carbon achieves comparable purity at 1/3 the cost.
Challenges and Byproduct Mitigation
Q & A
Basic: What are the key considerations for synthesizing 3,6-Dichloro-4-methyl-2-nitroaniline with high purity?
Methodological Answer:
Synthesis typically involves sequential nitration, chlorination, and methylation steps. A critical step is the selective introduction of chloro groups at positions 3 and 5. For example:
- Chlorination: Use N-chlorosuccinimide (NCS) in dry DMF under inert atmosphere (N₂) to avoid side reactions. Stoichiometric control (1:1 molar ratio of precursor to NCS) minimizes over-chlorination .
- Purification: Column chromatography with silica gel (eluent: hexane/ethyl acetate 4:1) or recrystallization in ethanol removes unreacted intermediates. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
Advanced: How do substituent positions (Cl, NO₂, CH₃) influence the electronic properties of this compound?
Methodological Answer:
Substituent effects can be analyzed computationally and experimentally:
- DFT Calculations: Optimize the molecular geometry using Gaussian (B3LYP/6-31G* basis set). The electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups reduce electron density on the aromatic ring, while the methyl (-CH₃) group exerts a weak electron-donating effect. This polarizes the molecule, enhancing dipole moments .
- Experimental Validation: Compare UV-Vis spectra (in DMSO) with computational results. A bathochromic shift in λmax (e.g., 320 → 345 nm) confirms increased conjugation due to substituent interactions .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR: <sup>1</sup>H NMR (400 MHz, CDCl₃) identifies substituent positions:
- Aromatic protons appear as doublets (δ 7.2–8.1 ppm).
- Methyl (-CH₃) resonance at δ 2.3–2.5 ppm.
- FT-IR: Confirm nitro group presence via asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1340 cm⁻¹ .
- Mass Spectrometry: High-resolution ESI-MS ([M+H]<sup>+</sup> expected m/z: 235.00) validates molecular weight .
Advanced: How can conflicting reactivity data in nitroaniline derivatives be resolved?
Methodological Answer:
Contradictions (e.g., unexpected substitution rates) arise from solvent polarity and steric effects:
- Case Study: In DMF, the nitro group deactivates the ring, slowing nucleophilic substitution. However, steric hindrance from the 4-methyl group can further reduce reactivity at position 2.
- Resolution: Perform kinetic studies (e.g., UV monitoring of reaction progress) under varying conditions (polar aprotic vs. protic solvents). For example, use NaOH in ethanol/water (1:1) to compare hydrolysis rates with theoretical predictions .
Basic: What are the stability challenges for this compound under storage?
Methodological Answer:
- Light Sensitivity: Nitro groups promote photodegradation. Store in amber vials at -20°C.
- Moisture Control: Use desiccants (silica gel) in sealed containers to prevent hydrolysis.
- Stability Testing: Accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis quantify degradation products (e.g., nitro reduction to amine) .
Advanced: Can this compound serve as a precursor for nonlinear optical (NLO) materials?
Methodological Answer:
- NLO Potential: The asymmetric substitution pattern (Cl, NO₂, CH₃) creates a large hyperpolarizability (β), a key NLO parameter. Compare with MNA (2-methyl-4-nitroaniline), which has β ≈ 20 × 10⁻³⁰ esu .
- Experimental Design:
Basic: How to troubleshoot low yields in the methylation step of synthesis?
Methodological Answer:
- Common Issues:
- Incomplete methylation: Use excess methyl iodide (1.5 eq) and K₂CO₃ as base in THF.
- Competing side reactions: Lower reaction temperature (0°C → RT) to control exothermicity.
- Yield Optimization: Monitor reaction progress via TLC (Rf = 0.5 in hexane/EtOAc 3:1). Quench with aqueous NH₄Cl to isolate product .
Advanced: What computational tools predict the biological activity of this compound derivatives?
Methodological Answer:
- QSAR Modeling: Use MOE or Schrodinger Suite to correlate substituent parameters (Hammett σ, LogP) with bioactivity. For example:
- Chloro groups increase LogP (enhanced membrane permeability).
- Nitro groups may confer antibiotic properties via redox cycling .
- Docking Studies: Simulate binding to target enzymes (e.g., bacterial nitroreductases) using AutoDock Vina. Analyze binding poses for hydrogen bonding with active-site residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
